2-(Ethylamino)pyrimidine-5-carbonitrile
Overview
Description
2-(Ethylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. It is a derivative of pyrimidine-5-carbonitrile, which has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrimidine-5-carbonitrile derivatives involves various chemical reactions. For instance, the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N -dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Molecular Structure Analysis
The molecular structure of 2-(Ethylamino)pyrimidine-5-carbonitrile was elucidated by single crystal X-ray diffraction at low temperature (160 K). The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings .Chemical Reactions Analysis
Pyrimidine-5-carbonitriles undergo a range of chemical reactions. For instance, treatment of 5c with phosphorus oxychloride and N,N -dimethylaniline yielded the 4-chloropyrimidine derivative 9, which was allowed to react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective 4-arylthio 10a–d, 4-arylamino 11a–d, and 4-piperazino 12a,b derivatives .Scientific Research Applications
Anticancer Applications
“2-(Ethylamino)pyrimidine-5-carbonitrile” derivatives have been explored as potential anticancer agents. They act as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy due to its role in cell proliferation and survival. These compounds have shown in vitro cytotoxic activities against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment .
Antibacterial and Antifungal Applications
In addition to their anticancer properties, these derivatives have also been evaluated for their antibacterial and antifungal activities. The ability to target and inhibit the growth of harmful bacteria and fungi makes these compounds valuable in the development of new antimicrobial medications .
Mechanism of Action
Target of Action
The primary target of 2-(Ethylamino)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
2-(Ethylamino)pyrimidine-5-carbonitrile has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting its function . This interaction results in the inhibition of EGFR’s tyrosine kinase activity, which is crucial for the receptor’s function .
Biochemical Pathways
The inhibition of EGFR by 2-(Ethylamino)pyrimidine-5-carbonitrile affects several biochemical pathways. The most notable effect is the disturbance of the cell cycle, particularly the blocking of the G1 phase . This leads to an increase in annexin-V stained cells, indicating an increase in the percentage of apoptosis .
Pharmacokinetics
In silico admet studies have shown that the compound has good drug-likeness properties .
Result of Action
The result of the action of 2-(Ethylamino)pyrimidine-5-carbonitrile is significant antiproliferative activity against various human tumor cell lines . For instance, it has shown to be more active than the EGFR inhibitor erlotinib . Moreover, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it has been found to upregulate the level of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 2-(Ethylamino)pyrimidine-5-carbonitrile It’s worth noting that like all drugs, factors such as pH, temperature, and the presence of other molecules can influence its stability and efficacy. For instance, its melting point is reported to be between 40-44 °C , suggesting that it may be stable at normal body temperatures but could degrade at higher temperatures.
properties
IUPAC Name |
2-(ethylamino)pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-10-4-6(3-8)5-11-7/h4-5H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHQYUNCKWKNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)pyrimidine-5-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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